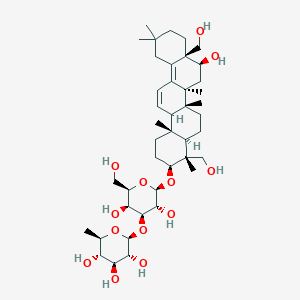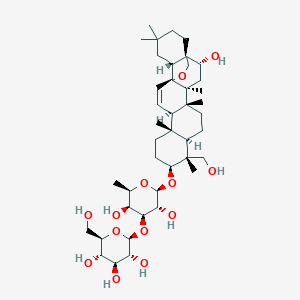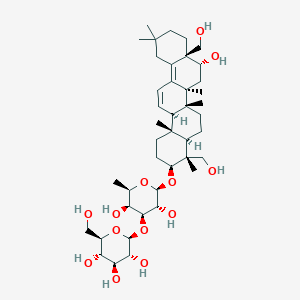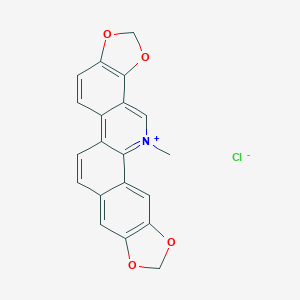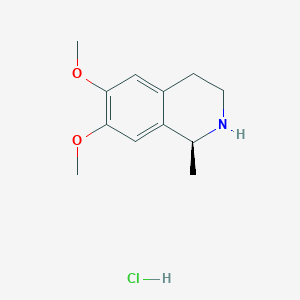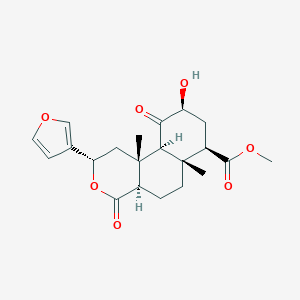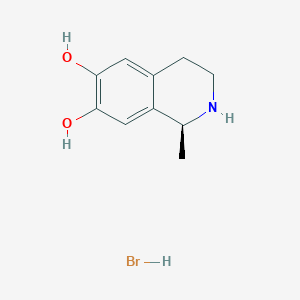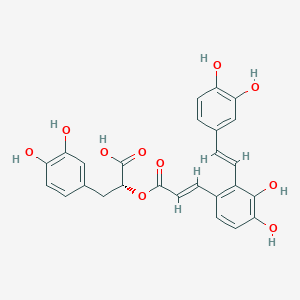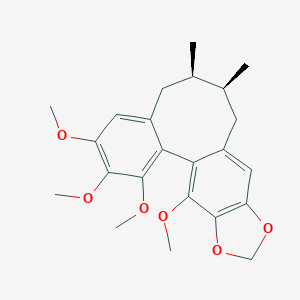
Sigmoidin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sigmoidin A is an active compound . It is a prenylated flavanone derivative of eriodictyol . It has reported moderate antioxidant, antimicrobial, and anti-inflammatory activity .
Molecular Structure Analysis
Sigmoidin A has a molecular formula of C25H28O6 . It is a tetrahydroxyflavanone that is (2S)-flavanone substituted by hydroxy groups at positions 5, 7, 3’ and 4’ and prenyl groups at positions 2’ and 5’ .
Chemical Reactions Analysis
Sigmoidin A has been shown to have inhibitory effects on pancreatic lipase, a major obesity target . It also has effects on α-glucosidase . The inhibitory effect of Sigmoidin A on pancreatic lipase was 30-times greater than that of eriodictyol .
Physical And Chemical Properties Analysis
Sigmoidin A has a molecular weight of 424.5 . It appears as a crystalline solid .
Applications De Recherche Scientifique
Antioxidant and Cytotoxic Activity
Sigmoidin A, a prenylated flavanone derivative of eriodictyol, exhibits moderate antioxidant, antimicrobial, and anti-inflammatory activity. Comparative studies with eriodictyol reveal that Sigmoidin A causes concentration-dependent DNA damage in cancer cells, suggesting a prooxidative mechanism of cell death. This is linked to its ability to reduce Cu(II) to Cu(I), and the cytotoxicity is significantly attenuated by glutathione, indicating a prooxidative mechanism of cell death in cancer cells (Habtemariam & Dagne, 2010).
Anti-inflammatory Properties
Sigmoidin A has been studied for its ability to inhibit the stable free radical DPPH and arachidonic acid metabolism. In experiments involving inflammation in mouse models, it has shown potent scavenging of DPPH radicals and selective inhibition of 5-lipoxygenase, with no effect on cyclooxygenase-1 activity. These findings suggest that Sigmoidin A has significant anti-inflammatory and antioxidant properties, with potential applications in treating inflammation-related conditions (Njamen et al., 2004).
Antibacterial Potency
Research on Erythrina sigmoidea, from which Sigmoidin A is derived, has revealed the presence of various flavonoids with antibacterial potency. In vitro studies show that these compounds, including Sigmoidin A, exhibit significant antibacterial effects against pathogens like Staphylococcus aureus and Proteus vulgaris. This suggests potential applications of Sigmoidin A in antibacterial therapies (Kouam et al., 2007).
Application in Pharmacology
While specific to the Gompertz modeling rather than Sigmoidin A directly, studies have explored the application of Gompertz modeling in pharmacology, particularly in drug delivery and controlled release systems. This could potentially extend to applications involving Sigmoidin A, given its pharmacological properties (Choe & Woo, 2014).
Safety And Hazards
Propriétés
Numéro CAS |
87746-48-3 |
|---|---|
Nom du produit |
Sigmoidin A |
Formule moléculaire |
C25H28O6 |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
(2S)-2-[3,4-dihydroxy-2,5-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O6/c1-13(2)5-7-15-9-18(17(8-6-14(3)4)25(30)24(15)29)21-12-20(28)23-19(27)10-16(26)11-22(23)31-21/h5-6,9-11,21,26-27,29-30H,7-8,12H2,1-4H3/t21-/m0/s1 |
Clé InChI |
BVHLNRAYBCPKOY-NRFANRHFSA-N |
SMILES isomérique |
CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)C |
SMILES |
CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C |
SMILES canonique |
CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C |
Autres numéros CAS |
87746-48-3 |
Synonymes |
5,7,3′,4′-Tetrahydroxy-2′,5′-diprenylflavanone; (2S)-2-[3,4-Dihydroxy-2,5-bis(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



